Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

Catalog No.
S953445
CAS No.
15391-24-9
M.F
C21H27CoN3O2
M. Wt
412.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(salicylideniminato-3-propyl)methylaminocobalt(...

CAS Number

15391-24-9

Product Name

Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

IUPAC Name

cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol

Molecular Formula

C21H27CoN3O2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3;

InChI Key

ROYMMTUICCHINZ-UHFFFAOYSA-N

SMILES

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co]

Canonical SMILES

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co]

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound featuring cobalt in a +2 oxidation state, coordinated by two salicylidene imine ligands derived from 3-propylamine. This compound is characterized by its unique structural arrangement, where the cobalt center is surrounded by the nitrogen and oxygen donor atoms from the imine and phenolic groups of the salicylidene ligands. Its molecular formula is C₁₃H₁₅CoN₂O₂, and it is known for its potential applications in catalysis and biological systems.

, particularly as a catalyst in redox processes. For instance, it can facilitate electron transfer reactions due to the presence of the cobalt center, which can oscillate between different oxidation states. Additionally, it has been studied for its interactions with dioxygen, forming stable dioxygen adducts, which are crucial for catalytic processes involving oxygen activation .

Research indicates that bis(salicylideniminato-3-propyl)methylaminocobalt(II) exhibits notable biological activity, particularly in terms of toxicity towards bacterial strains such as Escherichia coli DH5α. Microcalorimetric studies have shown that this compound has a higher toxicity compared to other cobalt compounds, with half-inhibitory concentrations significantly affecting bacterial growth rates . The mechanism of toxicity involves damage to the bacterial cell wall and accumulation of cobalt within the cells .

The synthesis of bis(salicylideniminato-3-propyl)methylaminocobalt(II) typically involves the condensation reaction between salicylaldehyde and 3-propylamine to form the corresponding Schiff base, followed by coordination with cobalt salts. The general steps include:

  • Preparation of Schiff Base: Mix equimolar amounts of salicylaldehyde and 3-propylamine in an appropriate solvent (e.g., ethanol) under reflux conditions.
  • Formation of Cobalt Complex: Add cobalt(II) chloride or another cobalt salt to the resulting Schiff base solution.
  • Isolation: Allow the mixture to cool, then precipitate the complex by adding a non-solvent (e.g., diethyl ether).
  • Purification: Recrystallize from suitable solvents to obtain pure bis(salicylideniminato-3-propyl)methylaminocobalt(II).

This compound finds utility in various fields:

  • Catalysis: It serves as a catalyst for biomimetic reactions and electron transfer processes, particularly in artificial photosynthesis and organic synthesis .
  • Biological Research: It is used in studies exploring metal-ligand interactions and their biological implications.
  • Material Science: Potential applications in developing materials that require specific catalytic properties or metal coordination.

Interaction studies have focused on the binding characteristics of bis(salicylideniminato-3-propyl)methylaminocobalt(II) with dioxygen and other substrates. The formation of dioxygen adducts has been investigated to understand their stability and reactivity, providing insights into how this compound can mediate oxidation reactions effectively . These studies highlight its role as an electron transfer mediator in various catalytic systems.

Several compounds share structural or functional similarities with bis(salicylideniminato-3-propyl)methylaminocobalt(II). Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Bis(salicylideneiminato)cobalt(II)Similar salicylidene imine ligandsLacks the propyl substituent; used in different catalytic contexts .
Cobalt(II) acetylacetonateCobalt coordinated to acetylacetonate ligandsDifferent ligand environment; more stable under certain conditions .
Cobalt(II) phthalocyanineContains phthalocyanine ligandsExhibits unique electronic properties; used in electronic applications .

The uniqueness of bis(salicylideniminato-3-propyl)methylaminocobalt(II) lies in its specific ligand arrangement and enhanced biological activity compared to these similar compounds. Its ability to interact effectively with biological systems while serving as a catalyst distinguishes it within this group.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

412.143521 g/mol

Monoisotopic Mass

412.143521 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-08-15

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